2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Characteristics
Three-Component Synthesis : A method for synthesizing 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those related to the target compound, involves a three-component condensation process. This method utilizes aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole in alkaline ethanol, demonstrating a simple and efficient approach to creating such compounds (Ranjbar‐Karimi et al., 2010).
Cyclocondensation Reactions : Cyclocondensations with diethyl benzylidenemalonate and similar compounds have been studied, leading to the formation of functionally substituted partially hydrogenated triazolo[1,5-a]-pyrimidin-5-ones and related structures. This indicates potential routes for the synthesis of compounds structurally similar to the target compound (Lipson et al., 2007).
Amino Derivatives of Triazolopyrimidine : The synthesis of amino derivatives of triazolopyrimidine has been explored, which is relevant to understanding the chemical behavior and potential applications of the target compound (Vas’kevich et al., 2006).
Potential Applications in Organic Synthesis and Pharmacology
Synthesis of Polycyclic Heterocycles : The use of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines in the synthesis of diversely substituted polycyclic derivatives of triazolopyrimidine suggests potential applications in organic synthesis and pharmacology. This type of synthesis could be relevant for the development of new pharmaceuticals and complex organic compounds (Pyatakov et al., 2015).
Preparation of Triazolo[1,5-c]pyrimidines as Antiasthma Agents : Compounds structurally related to the target molecule have been investigated for their potential as antiasthma agents. This highlights a possible area of pharmacological research where similar compounds, including the one , might be applicable (Medwid et al., 1990).
Eco-Friendly Synthesis of Derivatives : An eco-friendly synthesis method has been developed for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, using a three-component uncatalyzed reaction. This approach is relevant for the synthesis of compounds similar to the target compound, with the added benefit of being environmentally friendly (Rady, 2014).
properties
IUPAC Name |
2-[[5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-hexylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O/c1-4-7-8-9-10-22(11-12-24)16-13-15(21(5-2)6-3)20-17-18-14-19-23(16)17/h13-14,24H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGIMEZSWINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143386 | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol | |
CAS RN |
100557-06-0 | |
Record name | AR 12456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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